molecular formula C18H16ClN3O2S B2369982 (E)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(furan-2-yl)acrylamide CAS No. 897456-58-5

(E)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2369982
CAS RN: 897456-58-5
M. Wt: 373.86
InChI Key: RTVUZKJVKQCDPX-BQYQJAHWSA-N
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Description

(E)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Broad Spectrum Cytotoxic Agents in Cancer Research

The compound (E)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(furan-2-yl)acrylamide and its analogs have been studied for their potential as broad spectrum cytotoxic agents against cancer. A focused library development of 2-phenylacrylamides, including this compound, showed promising results in inducing growth inhibition of various cancer cell lines, indicating their potential use in cancer therapy (Tarleton et al., 2013).

2. Antibacterial, Antiurease, and Antioxidant Activities

Research has also been conducted on the antibacterial, antiurease, and antioxidant properties of compounds structurally related to (E)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(furan-2-yl)acrylamide. These studies suggest that such compounds could be effective in combating bacterial infections and oxidative stress (Sokmen et al., 2014).

3. Synthesis and Antimicrobial Assessment of Imidazole Derivatives

Another area of research is the synthesis of imidazole derivatives, including those related to (E)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(furan-2-yl)acrylamide, and their assessment for antimicrobial activity. Such research is crucial for the development of new antimicrobial agents (Elmagd et al., 2017).

4. Evaluation of Electronic and Steric Effects on N-donor Strengths

Research on the electronic and steric effects of substituents in imidazole-based heterocycles related to (E)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(furan-2-yl)acrylamide provides insights into the molecular properties and interactions of these compounds. Such studies contribute to our understanding of their potential applications in various scientific fields (Eseola et al., 2010).

5. Chelating Properties and Antifungal Activity

The chelating properties and antifungal activity of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, structurally related to the discussed compound, have been evaluated, indicating potential applications in the field of bioinorganic chemistry and antifungal therapy (Varde et al., 2017).

properties

IUPAC Name

(E)-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-14-5-3-13(4-6-14)16-12-21-18(22-16)25-11-9-20-17(23)8-7-15-2-1-10-24-15/h1-8,10,12H,9,11H2,(H,20,23)(H,21,22)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVUZKJVKQCDPX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(furan-2-yl)acrylamide

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